molecular formula C12H26 B14555673 5-Ethyl-2,3,3-trimethylheptane CAS No. 62199-17-1

5-Ethyl-2,3,3-trimethylheptane

Cat. No.: B14555673
CAS No.: 62199-17-1
M. Wt: 170.33 g/mol
InChI Key: JHGOLBUJAIJLCX-UHFFFAOYSA-N
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Description

Significance of Complex Aliphatic Hydrocarbons as Model Systems in Organic Chemistry

Complex aliphatic hydrocarbons, particularly those with a high degree of branching, serve as crucial model systems in organic chemistry. libretexts.orglibretexts.orgwikipedia.org Their intricate three-dimensional structures provide a platform for investigating fundamental concepts such as stereochemistry, conformational analysis, and the influence of steric hindrance on reaction mechanisms. acs.org The study of these molecules helps to refine our understanding of intramolecular forces and their impact on physical properties like boiling point, melting point, and viscosity.

Furthermore, the synthesis of highly branched alkanes presents a significant challenge, driving the development of novel synthetic methodologies. plymouth.ac.uk Techniques such as Grignard reactions, alkylation strategies, and the catalytic hydrogenation of unsaturated precursors are often employed and optimized for the creation of these complex structures. plymouth.ac.uk The knowledge gained from these synthetic endeavors is broadly applicable across organic synthesis.

Highly branched alkanes are also of interest in the study of petroleum chemistry. plymouth.ac.uk The complex mixture of hydrocarbons found in crude oil contains a significant proportion of branched alkanes, which influence its physical properties and refining processes. plymouth.ac.uk By synthesizing and studying specific branched alkanes, researchers can better understand the composition and behavior of petroleum. plymouth.ac.uk

Contextualization of 5-Ethyl-2,3,3-trimethylheptane within Contemporary Hydrocarbon Chemistry Research

This compound, a specific highly branched alkane with the molecular formula C12H26, exemplifies the type of complex hydrocarbon of interest in modern chemical research. nih.gov While specific research focused exclusively on this compound is not abundant in publicly available literature, its structure places it within several key areas of contemporary investigation.

One such area is the development of high-performance fuels and lubricants. nih.gov Highly branched alkanes are known to have low freezing points and high densities, which are desirable properties for aviation and other specialty fuels. acs.orgnih.gov The synthesis and characterization of compounds like this compound contribute to the broader effort of creating fuels from renewable biomass and understanding the structure-property relationships that govern fuel performance. nih.gov

Additionally, the study of such molecules is relevant to atmospheric chemistry and the formation of secondary organic aerosols (SOA). copernicus.org Branched alkanes are a notable component of hydrocarbons emitted in urban areas and can act as SOA precursors. copernicus.org Understanding the atmospheric reactions of specific branched alkanes helps in the development of more accurate models for air quality and climate. copernicus.org

The precise physicochemical properties of this compound, as detailed in the following table, provide the foundational data necessary for its inclusion in these and other research contexts.

PropertyValue
Molecular FormulaC12H26
Molecular Weight170.34 g/mol
Monoisotopic Mass170.20345 g/mol
IUPAC NameThis compound
CAS Number62199-17-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-17-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-2,3,3-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(8-2)9-12(5,6)10(3)4/h10-11H,7-9H2,1-6H3

InChI Key

JHGOLBUJAIJLCX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C)(C)C(C)C

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 2,3,3 Trimethylheptane and Analogous Highly Branched Alkanes

Strategic Design of Multistep Organic Synthesis Routes for Branched Alkanes

The creation of a complex molecule like 5-Ethyl-2,3,3-trimethylheptane from simpler starting materials necessitates a careful strategic approach. The most common and powerful method for planning such a synthesis is retrosynthetic analysis. This process involves mentally deconstructing the target molecule into progressively simpler precursor molecules, known as synthons, until readily available starting materials are identified.

For a highly branched alkane, the key disconnections are typically made at carbon-carbon bonds, often leading back to functionalized intermediates like alcohols or ketones that can be formed using reliable C-C bond-forming reactions. For this compound, a logical retrosynthetic disconnection is at the C4-C5 bond, suggesting a precursor tertiary alcohol. This alcohol can be envisioned as the product of a Grignard reaction between a ketone and an organomagnesium halide. The final step in the forward synthesis would then be the reduction of this alcohol to the target alkane.

Longer multi-step syntheses require careful consideration of various reaction paths, focusing on the scope and limitations of each reaction. The chemist must evaluate the potential success of different routes to maximize yield and purity.

Carbon-Carbon Bond Formation Strategies in Complex Branched Alkane Construction (e.g., Grignard Reactions)

The Grignard reaction is a cornerstone of organic synthesis, valued for its efficacy in forming carbon-carbon bonds. It involves the addition of an organomagnesium halide (a Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. This reaction is particularly useful for constructing the sterically hindered carbon skeletons found in highly branched alkanes.

Grignard reagents are formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the reagent. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic.

In the context of synthesizing this compound, a key step could involve the reaction of 2,2,3-trimethylpentan-3-one with an ethylmagnesium bromide Grignard reagent. This reaction would form the tertiary alcohol, 5-ethyl-2,3,3-trimethylheptan-5-ol, which contains the complete carbon skeleton of the target molecule. The type of carbonyl compound used dictates the class of alcohol produced, a principle that allows for tailored synthetic design.

Table 1: Outcome of Grignard Reactions with Various Carbonyl Compounds
Carbonyl SubstrateGrignard Reagent (R'-MgX)Initial Product (after addition)Final Product (after acidic workup)Product Class
Methanal (Formaldehyde)R'-MgXR'CH₂OMgXR'CH₂OHPrimary Alcohol
Aldehyde (RCHO)R'-MgXRR'CHOMgXRR'CHOHSecondary Alcohol
Ketone (RCOR)R'-MgXRR'R''COMgXRR'R''COHTertiary Alcohol
Carbon Dioxide (CO₂)R'-MgXR'COOMgXR'COOHCarboxylic Acid

Stereoselective Synthesis Approaches for Chiral Branched Alkanes

Many highly branched alkanes, including this compound, are chiral, meaning they are non-superimposable on their mirror images. The target molecule possesses a stereocenter at the C5 position. Synthesizing a single enantiomer (one of the two mirror images) requires stereoselective methods. Asymmetric synthesis aims to produce only one of the two possible enantiomers.

Several strategies exist to achieve this:

Chiral Pool Synthesis : This approach utilizes starting materials that are already enantiomerically pure, such as amino acids or sugars. The inherent chirality of the starting material is carried through the synthesis to influence the stereochemistry of the final product.

Chiral Auxiliaries : A chiral auxiliary is an enantiopure compound that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is later removed.

Enantioselective Catalysis : This is a highly efficient method where a small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For instance, chiral ligands can be used with metal catalysts in coupling reactions to produce enantiomerically enriched products. A notable example is the use of rhodium catalysts with chiral diphosphine ligands in asymmetric hydrogenation to create chiral centers with high enantiomeric excess.

In the synthesis of a specific enantiomer of this compound, one could employ a chiral catalyst during the Grignard addition or a related C-C bond-forming step. Alternatively, if a racemic mixture (an equal mixture of both enantiomers) is produced, it can be separated into its constituent enantiomers through a process called resolution.

Advanced Hydrogenation Techniques in Saturated Hydrocarbon Synthesis

Hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds, or to other functional groups, effectively reducing them. It is a crucial final step in the synthesis of alkanes from unsaturated or functionalized precursors. To convert the intermediate alcohol (5-ethyl-2,3,3-trimethylheptan-5-ol) to the final alkane, a two-step process is typically employed: dehydration followed by hydrogenation. First, the alcohol is dehydrated using an acid catalyst to form an alkene. Second, this alkene is hydrogenated to the saturated alkane.

Catalytic hydrogenation is the most common method, employing a catalyst to facilitate the reaction between molecular hydrogen (H₂) and the organic compound. These reactions are often performed at elevated temperature and pressure.

There are two main types of catalysts used:

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants, typically a solid metal supported on a high-surface-area material (e.g., Palladium on carbon, Platinum on alumina (B75360), Raney Nickel). They are widely used in industrial processes due to their ease of separation from the reaction mixture.

Homogeneous Catalysts : These catalysts are soluble in the reaction medium, such as Wilkinson's catalyst. They often offer higher selectivity and operate under milder conditions, which is particularly useful in the synthesis of complex molecules and fine chemicals.

The choice of catalyst and reaction conditions can be optimized to ensure complete saturation of the carbon-carbon double bond without causing unwanted side reactions, such as cleavage of the carbon skeleton.

Table 2: Common Catalysts for Hydrogenation of Alkenes
CatalystTypeTypical SupportCommon Applications & Notes
Palladium (Pd)HeterogeneousCarbon (C), Calcium Carbonate (CaCO₃)Very common for C=C and C≡C hydrogenation. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is used to selectively reduce alkynes to cis-alkenes.
Platinum (Pt)HeterogeneousAlumina (Al₂O₃), Carbon (C)Highly active catalyst for hydrogenating a wide range of functional groups, including alkenes and aromatics.
Nickel (Ni)HeterogeneousNone (Raney Nickel), Silica (SiO₂)A cost-effective alternative to precious metals, though it often requires higher temperatures and pressures.
Wilkinson's Catalyst (RhCl(PPh₃)₃)HomogeneousN/A (soluble)Used for selective hydrogenation of alkenes and alkynes at mild temperatures and pressures.

Conformational Analysis and Dynamics of 5 Ethyl 2,3,3 Trimethylheptane

Theoretical Frameworks for Conformational Analysis of Highly Branched Alkanes

The study of alkane conformations is built upon fundamental principles of chemical structure and energy. For complex molecules such as 5-Ethyl-2,3,3-trimethylheptane, these principles allow for a systematic exploration of their three-dimensional shapes.

A potential energy surface (PES) is a conceptual and mathematical model that describes the energy of a molecule as a function of its geometry. wikipedia.org For an alkane, the geometry is primarily defined by its bond lengths, bond angles, and dihedral angles. As rotation occurs around the C-C single bonds, the molecule's potential energy changes, creating a complex energy landscape. wikipedia.org

This landscape can be visualized as a topographical map with valleys, mountains, and passes. wikipedia.org

Energy Minima (Valleys): These represent the stable, low-energy conformations of the molecule, often referred to as conformational isomers or conformers.

Energy Maxima (Peaks/Ridges): These correspond to unstable, high-energy arrangements that occur during the transition from one stable conformer to another.

Saddle Points (Transition States): These are the lowest energy pathways connecting two energy minima, representing the energy barrier that must be overcome for conformational change.

For this compound, with its numerous rotatable single bonds and bulky substituents, the PES is multidimensional and complex. The global minimum on this surface corresponds to the most stable conformation, the one in which the molecule will spend most of its time at thermal equilibrium.

The relative orientation of atoms in a molecule can be precisely described using dihedral angles, also known as torsion angles. wikipedia.org A dihedral angle is the angle between two intersecting planes, defined by a sequence of four consecutively bonded atoms. saskoer.ca Rotation around the central bond in this sequence changes the dihedral angle and, consequently, the molecule's conformation.

In alkanes, specific conformations are named based on the dihedral angles between substituents on adjacent carbons. The most fundamental of these are:

Staggered Conformations: These are energy minima where substituents are maximally separated.

Anti: A staggered conformation where the two largest groups are 180° apart. This is typically the most stable arrangement. libretexts.org

Gauche: A staggered conformation where the two largest groups are 60° apart. This arrangement is generally stable but higher in energy than the anti-conformation due to steric strain. maricopa.edulibretexts.org

Eclipsed Conformations: These are energy maxima where substituents on adjacent carbons are aligned (0° dihedral angle), leading to maximum repulsion. libretexts.org

The heptane (B126788) backbone of this compound, along with its ethyl and methyl branches, presents multiple C-C bonds (e.g., C2-C3, C3-C4, C4-C5) around which rotation can occur. A full conformational analysis requires examining the dihedral angles around each of these bonds and the energetic consequences of their simultaneous rotations. The presence of a quaternary carbon (C3) significantly restricts rotation and increases steric hindrance, making certain conformations highly unfavorable.

The relative energies of different conformers are determined by the interplay of several types of strain. The two most significant in alkanes are torsional strain and steric strain. chemistrysteps.com

Torsional Strain: This is the repulsive force between bonding electrons of neighboring atoms. chemistrysteps.com It is most pronounced in eclipsed conformations where bonds on adjacent carbons are aligned, creating an energy cost. libretexts.orgstackexchange.com For example, an H-H eclipsing interaction costs about 4.0 kJ/mol (1.0 kcal/mol). maricopa.edu

Steric Strain: This is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow. maricopa.eduopenstax.org This type of strain is particularly important in gauche conformations and in molecules with bulky substituents. libretexts.org

In a highly branched alkane like this compound, steric strain is a dominant factor. The multiple methyl groups and the ethyl group create significant steric hindrance. For instance, a gauche interaction between two methyl groups, such as in butane, introduces about 3.8 kJ/mol (0.9 kcal/mol) of steric strain. maricopa.edu Interactions involving the larger ethyl group or multiple methyl groups crowded around the C3 position would result in even greater destabilization, forcing the carbon backbone to adopt conformations that minimize these repulsive interactions.

Interaction TypeSource of StrainTypical Energy Cost (kJ/mol)Typical Energy Cost (kcal/mol)
H ↔ H eclipsedTorsional4.01.0
H ↔ CH₃ eclipsedTorsional & Steric6.01.4
CH₃ ↔ CH₃ eclipsedTorsional & Steric112.6
CH₃ ↔ CH₃ gaucheSteric3.80.9

Data sourced from conformational analysis of simple alkanes like ethane (B1197151) and butane. maricopa.eduopenstax.org

Computational Modeling of Conformational Isomers of this compound

Due to the high number of possible conformations (degrees of freedom) in a molecule like this compound, computational chemistry is an indispensable tool for exploring its conformational landscape and quantifying the energies of its isomers.

Molecular mechanics (MM) is a computational method that uses classical physics to model molecules. ucl.ac.uk It treats atoms as balls and bonds as springs, calculating the potential energy of a conformation using a set of parameters known as a force field. The total steric energy is calculated as the sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded (van der Waals) interactions.

MM simulations are computationally efficient, making them ideal for scanning the vast potential energy surface of large, flexible molecules. wisconsin.eduaip.org For this compound, a typical approach would be a conformational search, where the molecule's rotatable bonds are systematically or randomly rotated. Thousands of resulting conformations are generated, their energies are minimized using the force field, and a list of unique, low-energy conformers is produced. This provides a qualitative and semi-quantitative overview of the most likely shapes the molecule will adopt.

Once a set of plausible low-energy conformers is identified using molecular mechanics, their geometries and relative energies can be refined using more accurate but computationally intensive quantum chemical calculations. acs.org These methods solve the Schrödinger equation (or a simplified form of it) to describe the electronic structure of the molecule.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are derived directly from theoretical principles without the use of experimental data for parameterization. acs.orgarxiv.org They can provide very accurate energies but are computationally demanding.

Density Functional Theory (DFT): DFT is a widely used quantum method that calculates the energy of a molecule based on its electron density. nih.gov Functionals like B3LYP and M06-2X, often paired with basis sets like 6-31G* or larger, offer a good balance of accuracy and computational cost for conformational analysis of organic molecules. nih.gov

These calculations provide a more reliable picture of the subtle energy differences between conformers. For this compound, quantum calculations would be used on the most stable conformers found by MM to accurately determine their relative energies (ΔE) and thus their predicted equilibrium populations at a given temperature.

Hypothetical Conformer of this compoundDescriptionRelative Energy (kJ/mol) (Calculated via DFT)
Conformer AGlobal minimum; backbone adopts an extended conformation to minimize steric clash between methyl and ethyl groups.0.00 (Reference)
Conformer BA gauche interaction along the C4-C5 bond, increasing steric interaction.+4.5
Conformer CA less favorable orientation of the C5-ethyl group, leading to steric clash with the C3-methyl group.+8.2
Conformer DMultiple gauche interactions along the main chain, resulting in a more compact but higher-energy structure.+12.0

This table presents hypothetical, illustrative data for plausible conformers, as would be obtained from quantum chemical calculations like DFT (e.g., M06-2X/6-311+G), which are known to provide reliable conformational energies. acs.orgnih.gov

Spectroscopic Probes for Conformational Aspects in Branched Alkanes (e.g., specific NMR applications related to dihedral angles)

While computational methods provide a theoretical map of the conformational landscape, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer experimental validation and insight into the conformational preferences of molecules in solution.

For branched alkanes, proton (¹H) NMR spectroscopy is an invaluable tool. One of the most powerful parameters for conformational analysis derived from a ¹H NMR spectrum is the vicinal coupling constant (³J), which describes the interaction between two protons separated by three bonds (H-C-C-H). The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the two C-H bonds.

This relationship is quantified by the Karplus equation . wikipedia.orgacs.org The general form of the equation is:

J(φ) = A cos²φ + B cosφ + C

Where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters that depend on factors like substituent electronegativity and hybridization. wikipedia.orgnih.gov

A key feature of the Karplus relationship is that the coupling constant is largest when the protons are in an anti-periplanar arrangement (φ ≈ 180°, ³J ≈ 9–14 Hz) or a syn-periplanar arrangement (φ ≈ 0°, ³J ≈ 7–10 Hz). uci.edu Conversely, the coupling is smallest when the protons are orthogonal (φ ≈ 90°, ³J ≈ 0–2 Hz). uci.edu For staggered conformers, a gauche relationship (φ ≈ 60°) typically results in a small coupling constant (³J ≈ 1–5 Hz). libretexts.org

In this compound, this principle can be applied to protons on adjacent carbons, for example, the proton on C-4 and the methylene (B1212753) protons on C-5. By measuring the ³JHH coupling constant between these protons, one can deduce the average dihedral angle, which reflects the dominant conformation (e.g., anti vs. gauche) around the C4-C5 bond. Since rotation around single bonds is rapid at room temperature, the observed coupling constant is a Boltzmann-weighted average of the coupling constants for all populated conformers.

Table 2: Relationship Between Dihedral Angle and Expected ³JHH Coupling Constant for a H-C-C-H Fragment via the Karplus Equation.
Dihedral Angle (φ)Conformational RelationshipTypical ³JHH Value (Hz)
Syn-periplanar (Eclipsed)7 - 10
60°Gauche (Staggered)1 - 5
90°Orthogonal0 - 2
120°Eclipsed2 - 6
180°Anti-periplanar (Staggered)9 - 14

Note: These are typical ranges and the exact values depend on the specific molecular environment. wikipedia.orguci.edu

By combining advanced computational searches with detailed NMR spectroscopic analysis, a comprehensive and scientifically accurate picture of the conformational dynamics of this compound can be achieved.

Electronic Structure and Bond Energetics of 5 Ethyl 2,3,3 Trimethylheptane

Investigation of Carbon-Hydrogen Bond Dissociation Energies (C-H BDEs) in Highly Branched Alkanes

Carbon-hydrogen bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to break a C-H bond homolytically, yielding a carbon radical and a hydrogen atom. In highly branched alkanes, the local chemical environment significantly influences the strength of each C-H bond.

The strength of a C-H bond in an alkane is categorized based on the substitution of the carbon atom to which the hydrogen is attached: primary (1°), secondary (2°), or tertiary (3°). A general trend observed is that the C-H bond strength decreases from primary to secondary to tertiary carbons. masterorganicchemistry.comlibretexts.orglibretexts.org This trend is attributed to the stability of the resulting alkyl radical formed upon homolytic cleavage. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. stackexchange.com This increased stability of more substituted radicals is due to hyperconjugation, where the p-orbital of the radical is stabilized by overlap with adjacent C-H or C-C σ-bonds. stackexchange.com

For a highly branched alkane like 5-Ethyl-2,3,3-trimethylheptane, this differentiation is crucial for predicting which hydrogen atoms are more susceptible to abstraction in chemical reactions.

Table 1: Representative C-H Bond Dissociation Energies (BDEs) in Highly Branched Alkanes

Bond TypeExample Location in a Branched AlkaneRepresentative BDE (kcal/mol)
Primary (1°)-CH₃ group at the end of a chain~100
Secondary (2°)-CH₂- group within a chain~97
Tertiary (3°)-CH- group at a branch point~94

Note: These are approximate values for illustrative purposes, as the exact BDEs can vary based on the specific molecular structure and computational method used.

Increased branching in alkanes generally leads to a decrease in the C-H bond dissociation energies for secondary and tertiary C-H bonds compared to their less branched counterparts. acs.orgacs.org This is due to a combination of factors, including the increased stability of the resulting radical from hyperconjugation and steric effects. stackexchange.comresearchgate.net The presence of bulky alkyl groups can introduce steric strain in the parent molecule, which is relieved upon the formation of a more planar radical species. libretexts.org

This lowering of C-H BDEs in highly branched structures has direct implications for their reactivity. For instance, in free-radical halogenation, the halogen radical will preferentially abstract the hydrogen atom with the lowest BDE, which is typically a tertiary hydrogen. libretexts.org Therefore, in a molecule like this compound, the tertiary C-H bonds are expected to be the most reactive sites for such reactions.

Analysis of Carbon-Carbon Bond Dissociation Energies (C-C BDEs) within the this compound Skeleton

The carbon-carbon bonds that form the backbone of this compound also exhibit a range of bond dissociation energies. The strength of a C-C bond is influenced by the substitution pattern of the carbon atoms involved and the steric strain around the bond. Generally, more substituted C-C bonds tend to be weaker. This is because the resulting radicals are more stable, and the cleavage of the bond can alleviate steric hindrance present in the parent molecule.

In a highly branched structure like this compound, the C-C bond between two quaternary carbons or a quaternary and a tertiary carbon would be expected to have a lower BDE compared to a C-C bond between two primary carbons. The cleavage of such a bond would lead to the formation of stable tertiary or quaternary radicals, and the release of steric strain.

Table 2: Representative C-C Bond Dissociation Energies (BDEs) in Highly Branched Alkanes

Bond TypeExample Location in a Branched AlkaneRepresentative BDE (kcal/mol)
Primary-SecondaryCH₃-CH₂R~88
Secondary-SecondaryR₂CH-CH₂R~85
Secondary-TertiaryR₂CH-CHR₂~83
Tertiary-TertiaryR₃C-CR₃~81

Note: These are approximate values for illustrative purposes. The actual BDEs will depend on the specific structure and computational methodology.

Computational Thermochemistry for Branched Alkane Systems (e.g., CBS-QB3, CBS-APNO, G3MP2B3 Composite Methods)

Due to the experimental challenges in determining bond dissociation energies for complex molecules, computational methods are extensively employed. High-level composite methods such as CBS-QB3, CBS-APNO, and G3MP2B3 are particularly useful for obtaining accurate thermochemical data for branched alkanes. acs.org

These methods, known as complete basis set (CBS) and Gaussian-n (Gn) theories, involve a series of calculations that extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects. nctu.edu.tw

CBS-QB3: This method combines calculations at different levels of theory and with different basis sets to achieve high accuracy for the energies of first and second-row atoms. nctu.edu.tw It is considered to be a reliable method for calculating thermochemical properties of hydrocarbons. researchgate.net

CBS-APNO: This method is another member of the CBS family, which often provides even higher accuracy but at a greater computational cost. It is available for first-row atoms only. nctu.edu.tw

G3MP2B3: This is a modification of the Gaussian-3 (G3) theory that uses B3LYP geometries and frequencies, making it computationally less demanding than the full G3 theory while maintaining good accuracy for a wide range of molecules.

Studies have shown that these composite methods provide consistent and reliable calculations for the enthalpies of formation of hydrocarbon radical species, which are essential for determining BDEs. acs.org For highly branched alkanes, these computational approaches are invaluable for predicting bond strengths and understanding their reactivity.

Stereochemical Characteristics and Chirality of 5 Ethyl 2,3,3 Trimethylheptane

Identification and Characterization of Stereocenters in Highly Branched Alkanes

A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituents. khanacademy.orglibretexts.org The presence of one or more stereocenters is a common, though not exclusive, source of chirality in a molecule.

To assess the chirality of 5-Ethyl-2,3,3-trimethylheptane, a structural analysis is necessary. The molecule consists of a seven-carbon (heptane) parent chain with the following substituents: a methyl group on carbon 2, two methyl groups on carbon 3, and an ethyl group on carbon 5.

The structure is as follows:

An examination of each tetrahedral carbon atom for the presence of four unique substituents reveals the following:

Carbon 2: Is bonded to a hydrogen atom, a methyl group (C1), a methyl substituent, and the rest of the carbon chain (starting at C3). Since two of the attached groups are identical methyl groups, C2 is not a stereocenter.

Carbon 3: Is bonded to the C2-portion of the chain, two methyl substituents, and the C4-portion of the chain. The two identical methyl groups mean C3 is not a stereocenter.

Carbon 5: Is bonded to a hydrogen atom, an ethyl substituent, the chain extending toward C4, and the chain extending toward C7 (-CH2-CH3). The ethyl substituent and the C6-C7 portion of the chain are identical ethyl groups. Therefore, C5 is not a stereocenter.

Based on this analysis, this compound does not possess any stereocenters. The molecule has planes of symmetry and is therefore achiral .

In contrast, other highly branched alkanes, such as 3-methylhexane (B165618) or 3,4-dimethylhexane, do possess stereocenters and exist as pairs of non-superimposable mirror images known as enantiomers. researchgate.netwiley.com For an alkane to be chiral, at least one carbon atom must be bonded to four structurally distinct alkyl groups or a combination of alkyl groups and hydrogen atoms.

Methodologies for Absolute Configuration Determination of Chiral Alkanes

While this compound is achiral, determining the absolute configuration (the precise 3D arrangement of atoms) of chiral alkanes is a significant challenge in stereochemistry. researchgate.net Unlike molecules with functional groups, alkanes lack chromophores for techniques like traditional circular dichroism and reactive sites for many derivatization methods. researchgate.netwiley.com Consequently, specialized and highly sensitive techniques are required.

MethodologyPrincipleApplication to Chiral Alkanes
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.Directly applicable to chiral alkanes in solution. The experimental spectrum is compared to quantum-mechanically calculated spectra for a known configuration to make the assignment.
Advanced NMR Spectroscopy Uses techniques like the Nuclear Overhauser Effect (NOE) or chiral derivatizing agents (e.g., Mosher's method) to probe spatial relationships and create distinguishable diastereomers.NOE can help determine relative stereochemistry in rigid systems. Mosher's method requires a functional group (e.g., -OH), necessitating chemical modification of the alkane.
Chromatographic Enantioseparation Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times.Gas chromatography (GC) with modified cyclodextrin-based CSPs is effective for separating volatile chiral alkane enantiomers based on weak van der Waals interactions.

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules. nih.gov Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution, including alkanes. nih.govhindsinstruments.com VCD measures the tiny difference in absorbance of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.org

Since enantiomers produce VCD spectra that are mirror images of each other, the absolute configuration can be determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum computations, such as Density Functional Theory (DFT). hindsinstruments.comwikipedia.org A match between the experimental spectrum and the calculated spectrum for one specific enantiomer (e.g., the R or S configuration) provides a reliable assignment of the absolute configuration. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. organicchemistrydata.orgresearchgate.net For stereochemical assignments, advanced techniques are necessary.

Nuclear Overhauser Effect (NOE) and NOESY: The NOE is a phenomenon where the nuclear spin polarization of one atom is altered by irradiating a nearby atom. wordpress.com This effect is dependent on the through-space distance between atoms (typically <5 Å) and is used to determine the relative stereochemistry of atoms in a molecule. In a 2D NOESY experiment, cross-peaks indicate which protons are close to each other in space. wordpress.com For alkanes, this is most useful in conformationally rigid or cyclic systems.

Mosher's Method: This is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. nih.gov It involves reacting the chiral molecule with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two diastereomeric esters. nih.govlibretexts.org These diastereomers have distinct NMR spectra, and a systematic analysis of the chemical shift differences (Δδ = δS - δR) allows for the assignment of the original stereocenter's configuration. researchgate.net To apply this method to a chiral alkane, it would first need to be functionalized to introduce a hydroxyl or amino group, a process that must not affect the stereocenter of interest.

The separation of enantiomers, known as chiral resolution, can be achieved using chromatographic techniques. mdpi.com For unfunctionalized and volatile chiral alkanes, gas chromatography (GC) is the method of choice. wiley.com This technique employs a chiral stationary phase (CSP), which is a chiral selector coated onto the inside of the GC column.

As the racemic mixture of the chiral alkane passes through the column, the two enantiomers form transient, weak diastereomeric complexes with the CSP. wiley.com The stability of these complexes differs slightly for each enantiomer due to stereospecific interactions, such as van der Waals forces and inclusion phenomena. wiley.com This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Modified cyclodextrins are commonly used as CSPs for the enantioseparation of small chiral alkanes. wiley.com

Influence of Molecular Structure on Chiral Recognition Phenomena in Branched Alkanes

Chiral recognition is the process by which a chiral molecule (like a CSP) interacts differently with the two enantiomers of another chiral molecule. nih.gov In branched alkanes, which lack strong intermolecular interaction sites like hydrogen bond donors or acceptors, this recognition is governed by subtle steric and dispersive forces. wiley.com

The effectiveness of enantioseparation depends heavily on the "fit" between the chiral alkane and the CSP. Key structural factors of the alkane that influence this recognition include:

Degree of Branching: Highly branched structures often provide more points of contact and a more defined three-dimensional shape, which can enhance chiral recognition.

Position of the Stereocenter: The location of the chiral center within the carbon skeleton affects how accessible it is for interaction with the CSP.

Ultimately, chiral recognition in alkanes relies on a precise complementarity of shape between the enantiomer and the chiral selector, making it a highly specific and sensitive phenomenon.

Reactivity and Mechanistic Pathways of 5 Ethyl 2,3,3 Trimethylheptane

Isomerization Processes of Branched Alkanes

Isomerization is a chemical process that involves the rearrangement of a molecule's structure to form an isomer with the same molecular formula but a different arrangement of atoms. For alkanes, this process is crucial for increasing their octane (B31449) number, a key measure of gasoline quality. walshmedicalmedia.com The transformation of linear or less-branched alkanes into highly branched structures is thermodynamically favored at lower temperatures. walshmedicalmedia.comthieme-connect.de However, activating the stable C-H and C-C bonds in alkanes requires catalysts that can operate efficiently to achieve a favorable equilibrium distribution of isomers. walshmedicalmedia.com

The skeletal isomerization of alkanes on acidic catalysts proceeds primarily through mechanisms involving carbocation intermediates. walshmedicalmedia.comtandfonline.com

Carbenium Ion Intermediates: The most widely accepted mechanism is the monomolecular pathway, which involves the formation of a carbenium ion. tandfonline.comresearchgate.net This process is initiated by the abstraction of a hydride ion (H⁻) from the alkane by a strong acid site on the catalyst, or through the protonation of an olefin intermediate formed on a metal site. tandfonline.comresearchgate.net The resulting carbenium ion is a highly reactive species with a positively charged carbon atom. ethz.ch The stability of carbenium ions follows the order: tertiary > secondary > primary. thieme-connect.deethz.ch Once formed, the carbenium ion can undergo rapid skeletal rearrangement through alkyl or hydride shifts. tandfonline.com These rearrangements typically proceed via a protonated cyclopropane (B1198618) (PCP) transition state to form a more stable, more highly branched carbenium ion, which then abstracts a hydride from another alkane molecule to yield the isomerized product and propagate the chain reaction. tandfonline.com

Bimolecular Mechanisms: An alternative pathway, the bimolecular mechanism, becomes more significant under certain conditions. researchgate.netresearchgate.net This mechanism involves the reaction of a carbenium ion with an alkene molecule (which can be present as an impurity or formed via dehydrogenation) to form a larger oligomeric carbenium ion. researchgate.netresearchgate.net This larger intermediate subsequently undergoes isomerization and β-scission (cracking) to yield an isomerized carbenium ion and other smaller molecules. researchgate.net While this pathway can contribute to isomerization, it is also often associated with the formation of undesired cracking byproducts, which can lower the selectivity towards the desired isomers and lead to catalyst deactivation. researchgate.net For highly branched alkanes like 5-Ethyl-2,3,3-trimethylheptane, both mechanisms are plausible, with the dominant pathway depending on the specific catalyst and reaction conditions used.

The effective isomerization of alkanes necessitates the use of catalysts that can generate and stabilize the key carbocation intermediates while minimizing side reactions. walshmedicalmedia.com A variety of catalytic systems have been developed for this purpose, each with distinct characteristics.

Bifunctional catalysts are the most widely employed systems for the hydroisomerization of alkanes. researchgate.netrsc.org These catalysts possess two distinct types of active sites: a metallic function for dehydrogenation and hydrogenation, and an acidic function for skeletal isomerization. walshmedicalmedia.comrsc.org The widely accepted mechanism on these catalysts involves:

Dehydrogenation of the alkane on the metal site to form an alkene intermediate. researchgate.netrsc.org

Diffusion of the alkene to an acid site, where it is protonated to form a carbenium ion. rsc.org

Skeletal rearrangement of the carbenium ion on the acid site. researchgate.net

Deprotonation of the isomerized carbenium ion to form a branched alkene.

Diffusion of the branched alkene back to a metal site, where it is hydrogenated to the final isoalkane product. researchgate.netrsc.org

The efficiency of this process depends on a delicate balance between the metallic and acidic functions. researchgate.netrsc.org A proper synergy ensures that the concentration of olefin intermediates is kept low, which suppresses bimolecular side reactions like cracking and polymerization, thereby enhancing the selectivity towards isomerization. researchgate.net

Solid acid catalysts provide the necessary acid sites for isomerization without the handling and environmental issues associated with liquid acids. africanscientistjournal.orgtandfonline.com

Sulfated Zirconia (SZ): Often referred to as a solid superacid, sulfated zirconia exhibits very high acidity and can catalyze alkane isomerization at relatively low temperatures. tandfonline.comresearchgate.net The high acid strength is effective in generating the initial carbenium ions needed for the reaction. tandfonline.comtandfonline.com The addition of platinum to SZ enhances its stability and activity by providing a hydrogenation/dehydrogenation function, effectively creating a bifunctional catalyst. ntnu.no

Zeolites: These are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites. africanscientistjournal.orgmdpi.com Their shape-selective nature can influence the product distribution by sterically hindering the formation of bulkier molecules within their pores. bit.edu.cn Zeolites like ZSM-5, ZSM-22, and Beta are commonly used as the acidic component in bifunctional catalysts for alkane hydroisomerization. researchgate.net

Bentonite: Bentonite clays, after acid activation, can also serve as catalysts for hydrocarbon conversions, although they are generally less active than zeolites or sulfated zirconia for alkane isomerization. Their acidic properties arise from both Brønsted and Lewis acid sites.

The table below compares the performance of different solid acid catalysts in the isomerization of n-hexane, a proxy for understanding alkane isomerization behavior.

CatalystReaction Temperature (°C)n-Hexane Conversion (%)Isomer Selectivity (%)
Pt/Sulfated Zirconia15085.295.4
Pt/H-ZSM-2225075.088.0
Pt/H-Beta Zeolite24090.172.3
Ni-HTA/Hβ28080.798.9

Data is illustrative and compiled from various sources for comparison purposes. researchgate.net

Noble metals, particularly platinum (Pt), are the preferred metallic component in bifunctional catalysts for isomerization. ntnu.nomdpi.com Platinum exhibits high activity for dehydrogenation and hydrogenation reactions even at the low temperatures required for favorable isomerization thermodynamics. ntnu.no The addition of platinum to a solid acid support not only facilitates the classic bifunctional mechanism but also enhances catalyst stability by hydrogenating coke precursors, thereby extending the catalyst's lifetime. ntnu.no Commercial isomerization catalysts frequently consist of platinum dispersed on a high-acidity support like chlorinated alumina (B75360) or a zeolite. ntnu.no

Gallium has emerged as an effective component or promoter in catalysts for various alkane conversion processes, including isomerization and aromatization. mdpi.comresearchgate.net When incorporated into zeolites (e.g., Ga/ZSM-5), gallium species can enhance the catalyst's dehydrogenation capabilities, working in synergy with the zeolite's Brønsted acid sites. researchgate.net While highly effective for the aromatization of light alkanes, gallium-based systems are also reported to improve performance in isomerization reactions. mdpi.com The addition of gallium to sulfated zirconia catalysts, for instance, has been shown to significantly increase n-butane conversion. mdpi.com The exact nature of the active gallium species under reaction conditions—whether it is Ga(III) or a reduced form—is a subject of ongoing research, but its role in C-H bond activation is well-established. osti.gov

Mechanistic Investigations of Isomerization Pathways (e.g., Dehydrogenation-Hydrogenation Cycles)

Isomerization reactions of alkanes are of significant industrial importance for producing more highly branched isomers with higher octane numbers. tandfonline.com For a branched alkane like this compound, isomerization would proceed over bifunctional catalysts, which possess both metal and acid sites. tandfonline.comliverpool.ac.uk The generally accepted mechanism involves a dehydrogenation-hydrogenation cycle. tandfonline.comresearchgate.net

The process begins with the dehydrogenation of the alkane on a metal site, typically platinum, to form an alkene intermediate. tandfonline.comliverpool.ac.uk This alkene then migrates to an acidic site on the catalyst support, such as a zeolite, where it is protonated to form a carbenium ion. ntnu.no This carbenium ion can then undergo skeletal rearrangement to a more stable isomer. researchgate.net Following rearrangement, the branched carbenium ion deprotonates to form the corresponding iso-alkene. This iso-alkene then migrates back to a metal site where it is hydrogenated to the final branched alkane product. ntnu.no Low reaction temperatures thermodynamically favor the formation of more highly branched isomers. tandfonline.com

Table 1: Postulated Steps in the Isomerization of a Branched Alkane via a Dehydrogenation-Hydrogenation Cycle

StepDescriptionCatalyst SiteIntermediate Species
1DehydrogenationMetal (e.g., Pt)Alkene
2ProtonationAcid (e.g., Zeolite)Carbenium ion
3Skeletal RearrangementAcidIsomeric carbenium ion
4DeprotonationAcidIso-alkene
5HydrogenationMetalBranched alkane isomer

Cracking and Hydrocracking Reactions of Complex Hydrocarbons

Cracking processes break down large hydrocarbon molecules into smaller, more valuable ones. For a complex, branched alkane like this compound, both thermal and catalytic cracking pathways are relevant.

The cleavage of carbon-carbon bonds is a fundamental process in cracking. The susceptibility of a particular C-C bond to scission depends on the substitution pattern of the carbon atoms. In branched alkanes, C-C bonds involving tertiary or quaternary carbon atoms have different cleavage characteristics compared to those in linear alkanes. researchgate.netufl.edu Mechanistic studies on metal surfaces indicate that C-C bond cleavage is often preceded by dehydrogenation, forming unsaturated species bonded to the catalyst surface. illinois.edu The transition states for the cleavage of highly substituted carbon centers can resemble carbenium ions, even in reactions on metal surfaces. illinois.edu The stability of the resulting fragments plays a crucial role in determining the preferred cleavage points.

Thermal cracking occurs at high temperatures (450°C to 750°C) and pressures and proceeds through a free-radical chain reaction mechanism. libretexts.orgchemguide.co.uk The process involves three main stages: initiation, propagation, and termination. psu.edu

Initiation: The reaction begins with the homolytic cleavage of a C-C bond, which has a lower bond energy than C-H bonds, to form two alkyl free radicals. docbrown.info

Propagation: The initial radicals can undergo a variety of reactions, including hydrogen abstraction from another alkane molecule to form a new radical, or β-scission, where the radical breaks a C-C bond at the beta position, yielding an alkene and a smaller alkyl radical. psu.eduuregina.ca These propagation steps lead to the formation of a mixture of smaller alkanes and alkenes. docbrown.info

Termination: The reaction ceases when two radicals combine to form a stable molecule. psu.edu

Thermal cracking typically produces a high proportion of alkenes and straight-chain alkanes. psu.edushodhsagar.com

Catalytic cracking is a more efficient process than thermal cracking, operating at lower temperatures (around 500°C) and pressures in the presence of a catalyst. libretexts.orgdocbrown.info Unlike the free-radical pathway of thermal cracking, catalytic cracking proceeds via ionic intermediates, primarily carbenium ions. psu.eduuw.edu.pl

The mechanism is initiated by the formation of a carbenium ion from the alkane on the acidic sites of the catalyst. libretexts.org This can occur through the abstraction of a hydride ion (H-) from the alkane. psu.edu The resulting carbenium ion is highly reactive and can undergo rapid rearrangement to more stable secondary or tertiary carbenium ions, followed by β-scission. The β-scission of a carbenium ion breaks a C-C bond and results in the formation of an alkene and a new, smaller carbenium ion, which can then propagate the chain reaction. researchgate.net This process favors the formation of branched alkanes and aromatic hydrocarbons, leading to products with a higher octane number. shodhsagar.compsu.edu

Zeolites are crystalline aluminosilicates that are widely used as catalysts in the cracking of hydrocarbons due to their strong acidic properties and shape-selective nature. docbrown.infomdpi.comscienomics.com The acidity of zeolites arises from the presence of Brønsted acid sites (proton-donating sites). uw.edu.plstackexchange.com These sites are crucial for initiating the cracking process by generating carbenium ions from alkane molecules. libretexts.org

The porous structure of zeolites also plays a significant role. The pore size can influence which molecules can enter and react, leading to shape selectivity. docbrown.info For instance, zeolites can be chosen to favor the production of hydrocarbons within a specific size range, such as those suitable for gasoline. libretexts.orgshodhsagar.com The confined environment within the zeolite pores can also influence the transition states of the cracking reactions, affecting the product distribution. rsc.org Over time, the catalyst can become deactivated by the deposition of coke (carbonaceous deposits), requiring a regeneration process where the coke is burned off. docbrown.infouw.edu.pl

Table 2: Comparison of Thermal and Catalytic Cracking of Branched Alkanes

FeatureThermal CrackingCatalytic Cracking
Temperature High (450-750°C) shodhsagar.comLower (approx. 500°C) libretexts.org
Pressure High (up to 70 atm) shodhsagar.comModerate (slightly above atmospheric) docbrown.info
Mechanism Free radical psu.eduIonic (Carbenium ions) psu.edu
Catalyst NoneAcid catalysts (e.g., Zeolites) libretexts.org
Primary Products Alkenes, straight-chain alkanes psu.eduBranched alkanes, aromatic hydrocarbons shodhsagar.com
Product Quality Lower octane number gasoline psu.eduHigher octane number gasoline psu.edu

C-H Functionalization and Transformation Reactions of Branched Alkanes

The direct functionalization of C-H bonds in alkanes is a challenging but highly desirable transformation in organic synthesis, as it offers a more direct route to valuable chemicals from simple hydrocarbon feedstocks. nih.govillinois.edu Alkanes are generally unreactive due to the strength and low polarity of their C-H bonds. illinois.edu

Research in this area has largely focused on the use of transition metal catalysts to activate C-H bonds. bohrium.com These catalysts can operate through various mechanisms, including oxidative addition, where the metal center inserts into a C-H bond. bohrium.com For branched alkanes, the selectivity of C-H functionalization is a key challenge, as there are typically multiple types of C-H bonds (primary, secondary, tertiary). While tertiary C-H bonds are generally the most reactive towards radical abstraction, steric hindrance can play a significant role in directing reactivity in catalytic systems. illinois.edu Emerging strategies also explore the use of main-group metals and organocatalysis for C-H functionalization under milder conditions. nih.govbyu.edu

Transition Metal Catalyzed C-H Bond Activation and Functionalization

Transition metal catalysis is a powerful tool for overcoming the high activation energy barrier associated with C-H bond cleavage. nih.gov These reactions typically proceed via mechanisms such as oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation, allowing for the formation of new C-C, C-N, and C-O bonds under milder conditions than traditional methods. acs.orgyoutube.com

For this compound, the presence of multiple types of C-H bonds presents a significant challenge for selectivity. The reactivity of these bonds is influenced by both statistical factors (the number of each type of bond) and electronic/steric factors (bond dissociation energy, BDE). Generally, the reactivity order for C-H bonds in many catalytic systems is tertiary > secondary > primary, which is the inverse of their BDEs. acs.org

Catalytic systems based on late transition metals like rhodium, iridium, and palladium are particularly effective. nih.gov For instance, iridium "pincer" complexes have shown remarkable efficiency in the dehydrogenation of alkanes. illinois.edu In the context of this compound, such a catalyst could selectively target the more accessible secondary C-H bonds for functionalization. The mechanism often involves the oxidative addition of the C-H bond to the metal center, forming a metal-hydrido-alkyl intermediate, which can then undergo further reactions. youtube.com

Table 1: C-H Bond Types in this compound and General Reactivity Trends

Bond Type Position(s) in this compound Number of Bonds Typical Bond Dissociation Energy (kcal/mol) General Reactivity Trend (Metal-Catalyzed)
Primary (1°) C1, C1', C2-CH₃, C3-CH₃, C5-CH₂CH ₃, C7 18 ~100 Low
Secondary (2°) C4, C6, C5-CH ₂CH₃ 6 ~98 Medium

Data is generalized for alkanes and illustrates trends.

Regioselectivity and Stereoselectivity Control in Alkane Functionalization Reactions

Controlling where a reaction occurs on a molecule (regioselectivity) and the spatial arrangement of the newly formed bonds (stereoselectivity) is paramount for synthetic utility. quora.comstudy.com In a complex alkane like this compound, achieving high selectivity is a formidable task.

Regioselectivity is often dictated by the catalyst's steric and electronic properties. khanacademy.org While the intrinsic reactivity favors tertiary C-H bonds, catalysts with bulky ligands can sterically hinder approach to the more substituted centers, thereby favoring functionalization at less hindered secondary or even primary positions. illinois.edu For example, some rhodium-based catalytic systems have been designed for the exclusive functionalization of primary C-H bonds. acs.org Conversely, catalysts with smaller profiles can access the more reactive tertiary C-H bonds at the C2 and C5 positions of this compound.

Stereoselectivity becomes relevant when a new chiral center is created. The C5 position in this compound is a chiral center. Functionalization of the adjacent C4 or C6 methylene (B1212753) groups can lead to the formation of new stereoisomers. Chiral catalysts can influence the stereochemical outcome of the reaction by creating a diastereomeric transition state, thereby favoring the formation of one stereoisomer over another. khanacademy.org An E2 elimination reaction, for instance, is stereospecific because the mechanism requires a specific anti-periplanar arrangement of the leaving group and the abstracted hydrogen, dictating the stereochemistry of the resulting alkene product. youtube.com

Radical-Initiated C-H Functionalization Protocols

Radical-initiated reactions provide an alternative pathway for C-H functionalization. nih.gov These processes are typically initiated by the thermal or photochemical decomposition of a radical initiator, such as a peroxide, to generate highly reactive radicals. rsc.org These radicals can then abstract a hydrogen atom from the alkane substrate, generating an alkyl radical. acs.org

The selectivity of hydrogen abstraction by radicals generally follows the stability of the resulting alkyl radical: tertiary > secondary > primary. This is because the stability is governed by hyperconjugation. For this compound, a radical initiator like the tert-butoxy (B1229062) radical would preferentially abstract a hydrogen atom from one of the tertiary positions (C2 or C5).

Once formed, the alkyl radical can be trapped by various reagents to form the functionalized product. For example, in copper-catalyzed oxidative radical alkenylations, the alkyl radical adds to an alkene, and the resulting radical is oxidized to form the final product. rsc.org A key feature of many radical reactions is their chain mechanism, which involves initiation, propagation, and termination steps. nih.gov

Table 2: Predicted Radical Formation and Subsequent Products

C-H Bond Position Resulting Alkyl Radical Stability Potential Functionalization Product (Example: Halogenation with X₂)
C2 or C5 (Tertiary) Most Stable 5-Ethyl-2,3,3-trimethyl-2-haloheptane or 5-Ethyl-5-halo-2,3,3-trimethylheptane (Major)
C4 or C6 (Secondary) Intermediate Stability 5-Ethyl-4-halo-2,3,3-trimethylheptane or 5-Ethyl-6-halo-2,3,3-trimethylheptane (Minor)

Biomimetic Oxidation Processes for Alkanes

Nature utilizes powerful enzymes, such as cytochrome P-450 and methane (B114726) monooxygenases (MMOs), to perform the selective oxidation of alkanes under mild conditions. nih.govnih.gov These enzymes typically contain a metal-oxo active site (often iron or copper-based) that is capable of activating C-H bonds. nih.gov Inspired by these biological systems, chemists have developed synthetic "biomimetic" catalysts that mimic the structure and function of these enzyme active sites. ufl.edu

These biomimetic systems often use a metal complex and a terminal oxidant, such as hydrogen peroxide or iodosylbenzene, to generate a high-valent metal-oxo species. ufl.edu This potent oxidizing agent can then hydroxylate alkanes through a mechanism often involving hydrogen atom abstraction followed by a "radical rebound" step. researchgate.net

In the context of this compound, a biomimetic catalyst would likely show a preference for oxidizing the tertiary C-H bonds at C2 and C5 to form the corresponding tertiary alcohols. The selectivity of these systems can be tuned by modifying the ligand environment around the metal center, similar to how the protein scaffold fine-tunes the reactivity of metalloenzymes. nih.gov Manganese clusters have also been studied as catalysts for alkane functionalization, producing alcohols, aldehydes, and ketones. ufl.edu

Computational Chemistry and Theoretical Investigations of 5 Ethyl 2,3,3 Trimethylheptane

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations are fundamental to understanding the energetics and mechanisms of reactions involving alkanes. These methods are used to compute the electronic structure of molecules and determine properties like bond dissociation energies, reaction enthalpies, and activation barriers. For complex branched alkanes such as 5-Ethyl-2,3,3-trimethylheptane, these calculations can elucidate the preferred pathways for reactions like pyrolysis, combustion, and catalytic cracking. scite.aimsu.edulibretexts.orgalevelchemistry.co.ukpurdue.edu

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are particularly useful for studying reactions in complex environments, such as within the pores of a zeolite catalyst. osti.gov In this approach, the reacting molecules (the QM region) are treated with high-level quantum chemistry methods, while the surrounding environment (the MM region) is described using classical molecular mechanics, capturing long-range interactions. osti.gov This allows for the accurate calculation of free energy landscapes, which map the energy of the system as the reaction progresses. osti.gov

A key aspect of understanding reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the reaction rate. For alkane transformations, such as cracking or dehydrogenation, quantum chemical calculations can precisely locate the TS geometry. figshare.com

For instance, in the catalytic cracking of alkanes over zeolites, simulations have shown that transition states often involve the formation of metastable carbocation-like intermediates. figshare.com The zeolite framework plays a crucial role in stabilizing these charged intermediates, thereby lowering the activation barrier and facilitating the reaction. figshare.com By analyzing the vibrational frequencies of the transition state structure, chemists can confirm it is a true saddle point on the potential energy surface and understand the atomic motions that lead from reactants to products.

While potential energy surfaces are useful, reactions at finite temperatures are governed by Gibbs free energy, which includes entropic contributions. Advanced simulation techniques are employed to construct free energy profiles for complex transformations. ugent.bebrehm-research.de The energetic span model, for example, can be applied to calculated free energy landscapes to identify the rate-determining transition state and determine activation energies that can be compared with experimental results. osti.gov

Studies on the dehydrogenation of light alkanes catalyzed by Ga/H-MFI zeolites have shown that accounting for the entropy of activation is critical, as constrained transition states become less favorable in free energy as the alkane chain length increases. osti.gov The exploration of these free energy profiles reveals how factors like molecular structure and catalyst environment influence reaction pathways and product distributions for branched alkanes. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Branched Alkanes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of substances like this compound. researchgate.netnih.gov By integrating Newton's laws of motion, MD simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients from the underlying atomic interactions. nih.govresearchgate.net

Simulations of highly branched alkanes, such as the lubricant base oil squalane, have been used to understand their rheological properties under extreme pressures and shear rates. nih.govresearchgate.net These studies reveal how molecular branching affects packing, conformational flexibility, and response to external forces. For a molecule like this compound, MD simulations could predict its behavior as a component in fuels or lubricants, including its diffusion in porous materials or its conformational changes at different temperatures and pressures. researchgate.netacs.org

Development and Validation of Force Fields for Complex Branched Alkane Systems

The accuracy of MD simulations is critically dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of a system of particles. nih.govrush.edunih.govnih.gov For complex branched alkanes, developing a reliable force field is challenging due to the intricate intramolecular and intermolecular interactions. nih.gov

Force fields are generally categorized as all-atom (AA), united-atom (UA), where hydrogen atoms are grouped with their adjacent carbon, or coarse-grained (CG), which groups multiple atoms into single beads. nih.govresearchgate.net A variety of force fields have been developed and tested for alkanes, including:

AMBER: Originally developed for biomolecules, its parameter sets have been adapted for alkanes. researchgate.net

OPLS (Optimized Potentials for Liquid Simulations): An all-atom force field widely used for organic liquids. acs.org

TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom): A popular united-atom force field that accurately reproduces the phase behavior of alkanes. acs.orgresearchgate.net

MARTINI: A coarse-grained force field often used for large systems and long simulation times. acs.org

Validation is a crucial step in force field development. rush.edunih.gov Simulation results for properties like liquid density, heat of vaporization, and viscosity are compared against experimental data across a range of temperatures and pressures to assess the force field's accuracy. nih.govresearchgate.net Studies comparing various force fields for long linear and branched alkanes have shown that their performance can vary depending on the property being predicted, highlighting the importance of selecting an appropriate model for the system of interest. nih.govresearchgate.netacs.org

Comparison of Common Force Fields for Alkane Simulation
Force FieldTypeStrengthsCommon Applications
OPLS-AAAll-AtomHigh detail, good for specific interactions. acs.orgLiquid properties, conformational analysis. acs.org
TraPPE-UAUnited-AtomComputationally efficient, excellent for phase equilibria. acs.orgresearchgate.netVapor-liquid equilibria, density prediction. researchgate.net
AMBERAll-AtomWell-established, compatible with biomolecular systems. researchgate.netSimulations of organic molecules in biological contexts. researchgate.net
MARTINICoarse-GrainedVery efficient for large systems and long timescales. acs.orgSelf-assembly, membrane simulations, polymer dynamics. mdpi.com

Predictive Modeling of Reaction Outcomes and Selectivity in Alkane Chemistry

Predicting the outcome and selectivity of chemical reactions is a major goal of computational chemistry. aip.org For alkanes, this often involves determining which of the many C-H bonds is most likely to react in, for example, a halogenation or functionalization reaction. rsc.org While quantum chemical calculations can determine activation energies for competing pathways, the computational cost can be prohibitive for large molecules or extensive reaction networks. rsc.org

To address this, researchers are increasingly turning to machine learning (ML) and data-driven models. mit.eduacs.org These models are trained on large datasets of known reactions to recognize patterns that correlate reactant structures with product outcomes. mit.eduacs.orgyoutube.comresearchgate.netnih.gov By representing molecules as numerical fingerprints or graphs, neural networks can learn the complex "rules" of organic chemistry without being explicitly programmed with them. mit.eduacs.org

For a molecule like this compound, predictive models could be used to estimate the site-selectivity of a radical substitution reaction. rsc.org The model would analyze the electronic and steric environment of each C-H bond and predict the relative reactivity, guiding synthetic chemists in designing more efficient and selective reactions. rsc.org

Approaches to Predictive Modeling in Alkane Chemistry
Modeling ApproachDescriptionApplication Example
Quantum Mechanics (DFT)Calculates transition state energies for competing pathways to determine the most favorable route. rsc.orgPredicting the regioselectivity of C-H amination. rsc.org
Reaction Equilibrium ModelsUses Monte Carlo methods to compute the equilibrium distribution of isomers in reactions like hydroisomerization. aip.orgOptimizing the yield of branched isomers in zeolites. aip.org
Machine Learning (Neural Networks)Trained on large reaction databases to predict the major product from a given set of reactants. mit.eduacs.orgPredicting outcomes of complex organic reactions from patent literature. mit.eduacs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Develops statistical models that correlate molecular descriptors (e.g., partial charges, steric parameters) with reactivity. rsc.orgModeling the site-selectivity of catalytic C-H hydroxylation. rsc.org

Integration of 5 Ethyl 2,3,3 Trimethylheptane Research into Broader Hydrocarbon Science

Contribution to Fundamental Understanding of Highly Branched Alkane Chemistry

Highly branched alkanes, exemplified by 5-Ethyl-2,3,3-trimethylheptane, are pivotal in advancing the fundamental understanding of hydrocarbon chemistry. Their intricate three-dimensional structures challenge simple models of molecular behavior and provide a rich area for stereochemical and conformational analysis.

The structure of this compound, with multiple chiral centers, highlights the vast isomeric possibilities for alkanes beyond simple straight-chain or lightly branched structures. This complexity necessitates sophisticated analytical techniques for separation and identification and deepens the understanding of how subtle differences in spatial arrangement can influence physical properties like boiling point and density.

From a chemical reactivity standpoint, the stability of highly branched alkanes is a key area of study. Compared to their linear counterparts, branched structures exhibit greater stability. ftloscience.com This stability is critical in applications such as internal combustion engines, where controlled combustion is essential. ftloscience.com The tertiary and quaternary carbon atoms present in molecules like this compound influence the mechanisms of thermal and catalytic reactions. For instance, in catalytic cracking, carbocation intermediates are formed, and the stability of these intermediates dictates the distribution of the resulting products. psu.edulibretexts.org The study of how complex alkanes fragment and rearrange under catalytic conditions provides fundamental insights into reaction pathways that are central to hydrocarbon chemistry.

Implications for Catalytic Processes in Hydrocarbon Conversion (e.g., Methanol to Hydrocarbons, e-Gasoline Production)

The synthesis of highly branched alkanes is a primary goal in several modern catalytic conversion processes designed to produce high-quality liquid fuels from non-petroleum sources.

Similarly, the production of e-Gasoline, part of a broader category of e-fuels, involves the synthesis of hydrocarbons from renewable hydrogen and captured carbon dioxide. A key challenge in this field is the development of catalysts and processes that can efficiently build up complex hydrocarbon chains with a high degree of branching. The goal is to create a synthetic fuel that is a drop-in replacement for conventional gasoline, meaning it must possess a high octane (B31449) number. The synthesis of molecules structurally similar to this compound is therefore a benchmark for the success of e-Gasoline technologies. researchgate.net

Insights for Petroleum Chemistry and Refining Research focusing on Branched Hydrocarbons

The significance of branched hydrocarbons is most evident in petroleum refining, where numerous processes are dedicated to increasing their concentration in fuel products. aip.com.au Crude oil naturally contains a wide array of straight-chain, branched, and cyclic hydrocarbons. nih.gov However, the straight-chain alkanes found in light naphtha fractions have very low octane numbers and are poor components for modern gasoline. tsijournals.com

Refining processes like catalytic cracking and isomerization are employed to restructure these low-value hydrocarbons into high-value, highly branched ones. aip.com.au

Catalytic Cracking: This process uses zeolite catalysts at high temperatures to break down large hydrocarbon molecules into smaller ones in the gasoline boiling range. libretexts.orglibretexts.orgchemguide.co.uk A key advantage of catalytic cracking over thermal cracking is its propensity to produce a high proportion of branched alkanes, which significantly enhances the octane number of the resulting gasoline. psu.edushodhsagar.com

Isomerization: This process specifically aims to convert straight-chain alkanes into their branched isomers. researchgate.net For example, n-hexane is converted into various methylpentanes and dimethylbutanes. This is a critical step for upgrading light naphtha streams into high-octane gasoline blending components. tsijournals.commdpi.com Bifunctional catalysts, often containing a noble metal on an acidic support, are used to facilitate the dehydrogenation, skeletal rearrangement, and subsequent hydrogenation steps. researchgate.nettandfonline.com

The value of producing highly branched structures is quantified by the Research Octane Number (RON), a measure of a fuel's resistance to knocking. The significant increase in RON with the degree of branching is a primary driver for refining chemistry research.

Interactive Data Table: Octane Numbers of C5-C6 Alkane Isomers

The following table illustrates the dramatic effect of branching on the Research Octane Number (RON) of common C5 and C6 alkanes.

Compound NameStructure TypeResearch Octane Number (RON)
n-PentaneLinear61.7
Isopentane (2-Methylbutane)Branched92.3
n-HexaneLinear31
2-MethylpentaneBranched74
3-MethylpentaneBranched76
2,2-DimethylbutaneHighly Branched94
2,3-DimethylbutaneHighly Branched105

Data sourced from multiple references. tandfonline.com

This data clearly demonstrates why the production of highly branched alkanes, such as this compound, is a central goal in modern petroleum refining and synthetic fuel production.

Q & A

Q. What are the standard methods for synthesizing 5-Ethyl-2,3,3-trimethylheptane, and how can purity be ensured?

Methodological Answer:

  • Synthesis Pathways : Use catalytic alkylation or Grignard reactions to assemble branched alkane frameworks. For example, react 3,3-dimethylheptane derivatives with ethyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethyl group.
  • Purification : Employ fractional distillation to isolate the target compound, followed by gas chromatography (GC) with flame ionization detection (FID) to verify purity (≥95%) .
  • Purity Standards : Reference ASTM Method D5134 for hydrocarbon analysis, which specifies purity thresholds (e.g., 96.8–99.6% for branched alkanes) using certified reference materials .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to distinguish methyl, ethyl, and trimethyl branching. For example, methyl groups at C2 and C3 will show distinct splitting patterns due to steric hindrance.
  • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 142 for C₁₂H₂₆) and fragmentation patterns unique to branched alkanes .
  • Retention Index Comparison : Cross-reference GC retention times with databases like NIST for branched alkanes .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a nonpolar capillary column (e.g., DB-5) with temperature programming (50–300°C) to resolve co-eluting hydrocarbons.
  • Internal Standards : Spike samples with deuterated analogs (e.g., d₃-alkanes) to correct for matrix effects .
  • Calibration Curves : Prepare linear ranges (0.1–100 ppm) with R² > 0.995 for quantitative accuracy .

Q. How does the branched structure of this compound influence its physical properties?

Methodological Answer:

  • Boiling Point : The compound’s branching reduces intermolecular van der Waals forces, resulting in a lower boiling point (estimated 160–170°C) compared to linear alkanes.
  • Solubility : Use Hansen solubility parameters to predict miscibility with nonpolar solvents (e.g., hexane, toluene) .
  • Thermodynamic Stability : Computational methods (e.g., DFT) can assess steric strain in the branched structure .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Flammability Mitigation : Store away from ignition sources; employ explosion-proof equipment.
  • Waste Disposal : Follow EPA guidelines for halogen-free hydrocarbon disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (temperature, catalyst loading, solvent purity) across labs.
  • Byproduct Analysis : Use GC-MS to identify isomers (e.g., 5-Ethyl-2,2,3-trimethylheptane) or impurities from incomplete alkylation .
  • Chemometric Modeling : Apply multivariate analysis to correlate reaction parameters with yield variations .

Q. What strategies optimize the separation of this compound from structural isomers?

Methodological Answer:

  • High-Resolution GC : Utilize a 60 m capillary column with a 0.25 µm stationary phase (e.g., DB-1) for baseline separation.
  • Two-Dimensional GC (GC×GC) : Enhance resolution by coupling nonpolar and polar columns .
  • Retention Index Libraries : Compare experimental indices with databases to confirm isomer identity .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

Methodological Answer:

  • Adsorption Experiments : Measure uptake on materials (e.g., drywall, PVC) using proton-transfer-reaction mass spectrometry (PTR-MS).
  • Surface Reactivity : Expose the compound to ozone or NOx to track secondary organic aerosol (SOA) formation .
  • Microspectroscopic Imaging : Analyze surface-bound species via atomic force microscopy (AFM) or Raman spectroscopy .

Q. What enzymatic pathways degrade this compound in microbial systems?

Methodological Answer:

  • Metabolic Profiling : Incubate with alkane-degrading bacteria (e.g., Pseudomonas spp.) and track intermediates via LC-MS.
  • Enzyme Assays : Isulate cytochrome P450 monooxygenases to study α- or β-oxidation of branched chains .
  • Isotope Labeling : Use 13C^{13}C-labeled substrates to map carbon flux in degradation pathways .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer:

  • QSPR Modeling : Relate molecular descriptors (e.g., logP, molar volume) to biodegradation half-lives.
  • Atmospheric Lifetime Estimation : Calculate OH radical reaction rates using density functional theory (DFT) .
  • Fugacity Modeling : Predict partitioning between air, water, and soil compartments based on Henry’s law constants .

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